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Compound of Interest

Compound Name: Difluoromethanesulfonamide

Cat. No.: B1358094

For immediate release: This whitepaper provides an in-depth analysis of the chemical
properties and reactivity of difluoromethanesulfonamide, a key building block in modern
medicinal chemistry and drug development. This document is intended for researchers,
scientists, and professionals in the pharmaceutical and chemical industries.

Executive Summary

Difluoromethanesulfonamide (CHF2SO2NH?2) is a fluorinated organic compound of significant
interest due to the unique properties conferred by the difluoromethyl group. This guide
summarizes its core chemical and physical properties, explores its reactivity and stability, and
provides detailed experimental protocols for its application in synthesis. The inclusion of
guantitative data in structured tables and logical diagrams offers a practical resource for
laboratory work.

Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the physicochemical properties of
organic molecules, affecting acidity, lipophilicity, and metabolic stability.
Difluoromethanesulfonamide is no exception, and its properties are foundational to its utility
in synthetic applications.

Core Chemical Data
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The fundamental identifiers and molecular properties of difluoromethanesulfonamide are
summarized below.

Property Value Source
CAS Number 50585-74-5 [1]
Molecular Formula CHsF2NO2S [1]
Molecular Weight 131.10 g/mol [1]
Purity >95% (Commercially available) [1]

Computational Chemistry Data

Computational models provide valuable insights into the behavior of molecules in biological

systems.
Descriptor Value Source
Topological Polar Surface Area
60.16 A2 [1]

(TPSA)
LogP (Octanol-Water Partition

o -0.5025 [1]
Coefficient)
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 1 [1]
Rotatable Bonds 1 [1]

Physical Properties

While specific experimental data for the melting and boiling points of
difluoromethanesulfonamide are not readily available in the cited literature, data from its
analogue, trifluoromethanesulfonamide, suggests it is a solid at room temperature and
possesses some water solubility.[2]

Acidity
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The sulfonamide proton (N-H) in difluoromethanesulfonamide is acidic due to the strong
electron-withdrawing effect of the difluoromethylsulfonyl group. For comparison, the related
trifluoromethanesulfonamide is a strong NH-acid, with a pKa of 11.06 in methanol and 6.33 in
water.[3][4] This acidity is a key aspect of its reactivity, allowing for deprotonation to form a
nucleophilic anion.

Spectroscopic Data

Detailed experimental spectra for difluoromethanesulfonamide are not provided in the search
results. However, based on its structure and data for related sulfonamides, the following
characteristics can be anticipated:

'H NMR: The proton of the sulfonamide group (-SO2NH-) is expected to appear as a singlet
in the region of 8.78-10.15 ppm.[5] The proton of the difluoromethyl group (CHF2—) would
likely appear as a triplet due to coupling with the two fluorine atoms.

e 13C NMR: The carbon of the difluoromethyl group will exhibit a complex multiplet pattern due
to strong one-bond coupling with the two fluorine atoms (*J_CF), which can be as large as
250 Hz or more.[6][7] This can sometimes make the signal difficult to detect in spectra with
low signal-to-noise ratios.[7]

e 19F NMR: This technique would be highly informative, showing a signal for the CHF2 group,
likely coupled to the adjacent proton. It is a valuable tool for quantifying fluorinated
pharmaceuticals.[8]

« Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic
absorption bands for N-H stretching, asymmetric and symmetric S=O stretching (typically in
the 1350-1300 cm~t and 1160-1150 cm~! regions, respectively), and C-F stretching
vibrations.

e Mass Spectrometry: Mass spectrometry would show the molecular ion peak and
characteristic fragmentation patterns involving the loss of SOz, F, and other small fragments.

Reactivity and Stability
Synthesis of Difluoromethanesulfonamide
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Difluoromethanesulfonamides are typically prepared through the reaction of an amine with
the commercially available difluoromethanesulfonyl chloride (HF2CSO2Cl).[9]

Key Reactions

A significant reaction of difluoromethanesulfonamides involves the deprotonation of the
sulfonamide nitrogen followed by reaction with electrophiles. The synthesis of 3-hydroxy-a,a-
difluorosulfonamides is a prime example.[9] In this reaction, a strong base like potassium
hexamethyldisilazide (KHMDS) is used to generate the sulfonamide anion. This anion then acts
as a nucleophile, attacking an aldehyde or ketone to form the corresponding [3-hydroxy adduct.

[9]

This reaction exhibits a pronounced counterion effect; potassium (K+) or sodium (Na*) bases
provide excellent yields rapidly, whereas lithium bases often result in little to no product.[9] The
resulting chiral B-hydroxy-a,a-difluorosulfonamides can be valuable intermediates, for instance,
being readily incorporated into peptides following deprotection.[9]

Synthesis of B-Hydroxy-a,a-difluorosulfonamides

Reactants

KHMDS
Reaction Product
Difluoromethanesulfonamide + KHMDS Anion Formation - . .
(R-NHSO:2CHF2) [R-N-SO2CHF] K* Nucleophilic Attack B-Hydroxy-a,a-difluorosulfonamide

Aldehyde / Ketone
(R'COR")

Click to download full resolution via product page

Figure 1. Reaction pathway for the synthesis of 3-hydroxy-a,a-difluorosulfonamides.

Stability and Decomposition
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While specific decomposition studies for difluoromethanesulfonamide were not found,
research on the related trifluoromethanesulfonyl fluoride (CFsSO2zF) provides insights into the
stability of the C-S bond. The thermal decomposition of CFzSOzF primarily proceeds through
the cleavage of the C-S bond.[6][10] It can be inferred that difluoromethanesulfonamide
possesses a similarly stable C-S bond, though it may be susceptible to degradation under
harsh conditions or in the presence of specific reagents.

Experimental Protocols

The following section details a representative experimental protocol for the reaction of a
difluoromethanesulfonamide with an aldehyde, based on procedures described for similar
sulfonamides.[9]

General Procedure for the Synthesis of -Hydroxy-a,o-
difluorosulfonamides

This protocol outlines the key steps for the reaction, from setup to product isolation.
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Experimental Workflow

1. Reaction Setup

Dissolve difluoromethanesulfonamide
and aldehyde in anhydrous THF.

Cool solution to -78 °C
under an inert atmosphere (N2 or Ar).

|
2. Reage¢t Addition

Add KHMDS solution dropwise
to the cooled reaction mixture.

:

Stir the reaction mixture at -78 °C
for the specified time (e.g., 15 min to 1 hr).

3. Quenching and Extraction

Quench the reaction by adding
saturated aqueous NHa4Cl solution.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with
an organic solvent (e.g., DCM) multiple times.

4. Product Isolation

Combine the organic layers.

Dry the combined organic phase
(e.g., over Na2SOa4 or MgSOa).

Filter and concentrate the solvent
under reduced pressure.

Purify the crude product
(e.g., by column chromatography).

Click to download full resolution via product page

Figure 2. General experimental workflow for sulfonamide reactions.
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Methodology Details:

e Reaction Setup: A solution of the N-substituted difluoromethanesulfonamide (1.0 equiv)
and the desired aldehyde or ketone (1.1 equiv) in anhydrous tetrahydrofuran (THF) is
prepared in a flame-dried flask under an inert atmosphere. The solution is then cooled to -78
°C using a dry ice/acetone bath.

o Reagent Addition: A solution of potassium hexamethyldisilazide (KHMDS) (1.05 equiv) in
THF is added dropwise to the cooled reaction mixture. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous
solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to ambient
temperature.

o Extraction and Isolation: The product is extracted from the aqueous phase using an organic
solvent such as dichloromethane (DCM). The combined organic extracts are dried over an
anhydrous drying agent (e.g., NazSOa), filtered, and the solvent is removed in vacuo to yield
the crude product.

« Purification: The crude material is then purified using an appropriate technique, typically
silica gel column chromatography, to afford the pure B-hydroxy-a,a-difluorosulfonamide.

Conclusion

Difluoromethanesulfonamide is a versatile and valuable reagent for drug discovery and
development. Its distinct chemical properties, particularly the acidity of its N-H bond, enable a
range of synthetic transformations. The methodologies and data presented in this guide offer a
solid foundation for researchers to leverage the unique characteristics of this compound in their
work. A thorough understanding of its properties and reactivity is crucial for its effective
application in the synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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